2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane
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Overview
Description
2-CYCLOPROPYLADAMANTANE is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and virtually stress-free structure. . 2-CYCLOPROPYLADAMANTANE, with its cyclopropyl group attached to the adamantane core, exhibits distinct chemical and physical properties that make it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of 2-CYCLOPROPYLADAMANTANE typically involves the introduction of a cyclopropyl group to the adamantane structure. One common method is the reaction of adamantanone with cyclopropylmagnesium bromide in the presence of a suitable catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-CYCLOPROPYLADAMANTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopropyladamantanone.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert 2-CYCLOPROPYLADAMANTANE to its corresponding alcohol.
Scientific Research Applications
2-CYCLOPROPYLADAMANTANE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and nanostructures.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYLADAMANTANE involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. For example, some derivatives of adamantane are known to inhibit viral replication by blocking ion channels in the viral envelope . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-CYCLOPROPYLADAMANTANE can be compared to other adamantane derivatives, such as:
Adamantane: The parent compound, known for its stability and use in various applications.
1-Aminoadamantane (Amantadine): Used as an antiviral and antiparkinsonian drug.
Memantine: Another derivative used in the treatment of Alzheimer’s disease.
What sets 2-CYCLOPROPYLADAMANTANE apart is its unique cyclopropyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
507227-53-4 |
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Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-cyclopropyladamantane |
InChI |
InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2 |
InChI Key |
WRRMICVMSYPMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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